Bis-BCN-PEG3-diamide
Overview
Description
Bis-BCN-PEG3-diamide is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It contains two bicyclo[6.1.0]nonyne (BCN) groups, which are highly reactive towards azide groups through strain-promoted alkyne-azide cycloaddition (SPAAC). This compound is widely used in bioconjugation and click chemistry due to its high reactivity and biocompatibility .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis-BCN-PEG3-diamide is synthesized through a series of chemical reactions involving the introduction of BCN groups to a PEG3-diamide backbone. The synthesis typically involves the following steps:
Activation of PEG3-diamide: The PEG3-diamide is first activated using a suitable reagent such as N-hydroxysuccinimide (NHS) to form an NHS ester.
Introduction of BCN Groups: The activated PEG3-diamide is then reacted with a BCN-containing compound under mild conditions to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Bis-BCN-PEG3-diamide primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly specific and efficient, occurring under mild conditions without the need for a copper catalyst .
Common Reagents and Conditions
Reagents: Azide-containing biomolecules or compounds.
Major Products
The major products formed from the reactions of this compound are bioconjugates, where the BCN groups have reacted with azide groups to form stable triazole linkages .
Scientific Research Applications
Bis-BCN-PEG3-diamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Bis-BCN-PEG3-diamide involves the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The BCN groups in the compound react with azide groups to form triazole linkages. This reaction is highly specific and occurs rapidly under mild conditions, making it suitable for bioconjugation and click chemistry applications .
Comparison with Similar Compounds
Similar Compounds
Amino-bis-PEG3-BCN: Contains two BCN groups and a secondary amine, used in similar bioconjugation applications.
Bis-BCN-PEG-diamide: Another variant with different PEG chain lengths and functional groups.
Uniqueness
Bis-BCN-PEG3-diamide is unique due to its specific PEG3 spacer, which enhances solubility and reduces steric hindrance in bioconjugation reactions. Its high purity and reactivity make it a preferred choice for various scientific and industrial applications .
Properties
IUPAC Name |
2-(9-bicyclo[6.1.0]non-4-ynylmethoxy)-N-[2-[2-[2-[2-[[2-(9-bicyclo[6.1.0]non-4-ynylmethoxy)acetyl]amino]ethoxy]ethoxy]ethoxy]ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48N2O7/c35-31(23-40-21-29-25-9-5-1-2-6-10-26(25)29)33-13-15-37-17-19-39-20-18-38-16-14-34-32(36)24-41-22-30-27-11-7-3-4-8-12-28(27)30/h25-30H,5-24H2,(H,33,35)(H,34,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTSPAHINKYTJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COCC(=O)NCCOCCOCCOCCNC(=O)COCC3C4C3CCC#CCC4)CCC#C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48N2O7 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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